molecular formula C20H24N2O5S B10877551 [4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

Katalognummer: B10877551
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: QBJIKZDHIZPYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a methanone group attached to a dimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Methanone: The final step involves the acylation of the sulfonylated piperazine with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, often using a solvent like dichloromethane and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of complex organic molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with various biological activities.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, depending on the specific modifications made to the core structure.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of polymers, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity to certain proteins, while the piperazine ring can improve the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with different positions of the methoxy groups on the phenyl ring.

    4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets, while the dimethoxyphenyl moiety can participate in various electronic interactions, influencing the compound’s overall behavior in chemical and biological systems.

This detailed overview should provide a comprehensive understanding of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE, its synthesis, reactions, applications, and unique characteristics

Eigenschaften

Molekularformel

C20H24N2O5S

Molekulargewicht

404.5 g/mol

IUPAC-Name

(4-benzylsulfonylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O5S/c1-26-18-10-6-9-17(19(18)27-2)20(23)21-11-13-22(14-12-21)28(24,25)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3

InChI-Schlüssel

QBJIKZDHIZPYNE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.